molecular formula C24H26N6O4 B14108718 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14108718
M. Wt: 462.5 g/mol
InChI Key: OXTIBSLMMUAGAS-JVWAILMASA-N
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Description

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the hydroxypropyl group: This step involves the reaction of the purine core with 2-hydroxy-3-(2-methylphenoxy)propyl bromide under basic conditions.

    Addition of the hydrazinyl group: The hydrazinyl group is introduced via the reaction of the intermediate with hydrazine derivatives under controlled conditions.

    Final modifications: The compound is then subjected to further modifications to introduce the methyl and phenylethylidene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of hydrazinyl groups to amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s purine core makes it a candidate for studying interactions with nucleic acids and enzymes. It may also serve as a lead compound for the development of new drugs.

Medicine

The compound’s potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core may allow the compound to mimic or inhibit natural substrates, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine compound used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

What sets 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H26N6O4/c1-15-9-7-8-12-19(15)34-14-18(31)13-30-20-21(29(3)24(33)26-22(20)32)25-23(30)28-27-16(2)17-10-5-4-6-11-17/h4-12,18,31H,13-14H2,1-3H3,(H,25,28)(H,26,32,33)/b27-16+

InChI Key

OXTIBSLMMUAGAS-JVWAILMASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(\C)/C4=CC=CC=C4)N(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)NC3=O)C)O

Origin of Product

United States

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